molecular formula C9H7ClN2O B2759522 5-(4-Chlorophenyl)-3-aminoisoxazole CAS No. 51791-16-3

5-(4-Chlorophenyl)-3-aminoisoxazole

Cat. No.: B2759522
CAS No.: 51791-16-3
M. Wt: 194.62
InChI Key: JWRWYRWSYPQXGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for 5-(4-Chlorophenyl)-3-aminoisoxazole is not available, similar compounds are often synthesized through cyclization reactions, where a new ring is formed . The starting materials often include a compound with an available amino group and another compound with a suitable functional group for cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely involve an isoxazole ring with a chlorophenyl group attached. Isoxazole rings are planar and aromatic, meaning they have a flat shape and a ring of delocalized electrons . The chlorophenyl group would add polarity to the molecule .

Scientific Research Applications

Crystal Structure and Electronic Properties

The study on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, although slightly different from the requested compound, reveals insights into similar chlorophenyl compounds' crystal and molecular structures. It was characterized using spectroscopic techniques and single-crystal X-ray diffraction, with the results supported by density functional theory (DFT) calculations. This compound exhibited potential application as nonlinear optical (NLO) material, suggesting that 5-(4-Chlorophenyl)-3-aminoisoxazole could also be explored for similar applications due to its related structure (Kerru et al., 2019).

Synthesis and Antimicrobial Agents

Another relevant study involves the synthesis of formazans from a Mannich base derived from a similar chlorophenyl compound, demonstrating potential antimicrobial properties. While this study does not directly involve this compound, the methodologies and antimicrobial potential of related compounds highlight possible research avenues for developing antimicrobial agents (Sah et al., 2014).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives, including those with a chlorophenyl group, as corrosion inhibitors for iron suggests that this compound could be explored for similar applications. The study utilized DFT calculations and molecular dynamics simulations to predict these compounds' corrosion inhibition performances, indicating a potential application in materials science to protect metals against corrosion (Kaya et al., 2016).

Docking Studies and COX-2 Inhibition

Docking studies on tetrazole derivatives, including a chlorophenyl compound, were performed to understand the molecules' orientation and interaction inside the cyclooxygenase-2 (COX-2) enzyme's active site. This suggests that similar computational approaches could be applied to this compound to explore its potential as a COX-2 inhibitor, which could have implications for developing anti-inflammatory drugs (Al-Hourani et al., 2015).

Safety and Hazards

The safety and hazards associated with 5-(4-Chlorophenyl)-3-aminoisoxazole are not known. It’s important to handle all chemicals with appropriate safety measures, including using personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on 5-(4-Chlorophenyl)-3-aminoisoxazole would likely depend on its properties and potential applications. It could be interesting to explore its synthesis, properties, and potential uses in more detail .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRWYRWSYPQXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51791-16-3
Record name 5-(4-chlorophenyl)-1,2-oxazol-3-amine
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